molecular formula C21H22N4O2 B14935831 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14935831
M. Wt: 362.4 g/mol
InChI Key: OXAONHJSUOIZPZ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a propyl chain to an acetamide group, which is further substituted with a 4-methoxyindole moiety. The benzimidazole scaffold is known for its pharmacological versatility, including antimicrobial and kinase inhibitory activities . The 4-methoxyindole group may enhance binding interactions through electron-donating effects and hydrophobic interactions.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H22N4O2/c1-27-19-9-4-8-18-15(19)11-13-25(18)14-21(26)22-12-5-10-20-23-16-6-2-3-7-17(16)24-20/h2-4,6-9,11,13H,5,10,12,14H2,1H3,(H,22,26)(H,23,24)

InChI Key

OXAONHJSUOIZPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structurally related compounds is presented below, focusing on molecular features, biological activities, and applications.

Compound Name/ID Key Structural Features Molecular Weight Reported Activity Source
Target Compound Benzimidazole-propyl + 4-methoxyindole-acetamide ~359.41* N/A (inferred antimicrobial/kinase activity) N/A
Compound 10244308 Benzimidazole + imidazole-propylamine Not reported MRSA inhibitor (ΔG = -7.3 kcal/mol)
Compound DDU86439 Indazole + fluorophenyl + dimethylaminopropyl-acetamide ~416.46 Trypanosome inhibitor (EC₅₀ = 6.9 µM)
Compounds 28–32 Benzimidazole + pyrazole/triazole-acetamide (varied substituents, e.g., Cl, methyl) ~320–380† Synthetic focus; potential kinase inhibition
Benzothiazole-Indole Acetamide Benzothiazole + phenylsulfonylindole-acetamide ~450–500† Anticancer/anti-inflammatory (synthesis described)
DB07984 Chlorobenzoyl-indole + hydroxymethylpropyl-acetamide ~485.94 Experimental drug (target unspecified)
Compound 54 Methoxyindole + piperazine-propyl-acetamide ~452.57 Melatonin receptor ligand

*Calculated based on formula C₁₉H₂₁N₅O₂. †Estimated from structural analogs.

2.1 Structural and Functional Insights
  • Benzimidazole vs. Heterocycle Replacements: The benzimidazole core in the target compound is replaced with benzothiazole in , which introduces a sulfur atom that may alter electronic properties and binding specificity . Substituent Effects:
  • The 4-methoxy group on the indole ring (target compound) contrasts with electron-withdrawing groups like chloro (DB07984) or fluorophenyl (DDU86439), which could influence receptor selectivity and metabolic stability .
  • Bulky substituents, such as the piperidine-piperazine chain in (MW 537.74), may reduce bioavailability compared to the target compound’s simpler propyl linker .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that integrates a benzimidazole moiety and an indole derivative, contributing to its potential biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzimidazole moiety : Known for its role in various biological activities, particularly in cancer therapy.
  • Indole derivative : The presence of the methoxy group enhances its biological activity.
  • Molecular Weight : Approximately 523.7 g/mol.
  • LogP : 6.3, indicating significant lipophilicity which may affect its bioavailability.

Synthesis Methods

The synthesis of this compound typically involves several key reactions, often conducted in solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). These reactions frequently utilize base catalysts to facilitate product formation. Variations in substituents can be introduced to enhance biological activity and specificity.

Anticancer Properties

This compound exhibits significant anticancer properties, particularly against solid tumors such as colon and lung cancers. The mechanism of action is believed to involve:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells.

Studies have shown that compounds with similar structures have demonstrated promising antitumor effects. For instance, research indicates that derivatives of benzimidazole are effective against various cancer cell lines, including K562S (IMA-sensitive) and K562R (IMA-resistant) cells, displaying cytotoxicity through mechanisms such as caspase activation and apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant activity against colon and lung cancers
CytotoxicityInduces apoptosis in K562 cell lines
MechanismInhibits tubulin polymerization

Case Studies

Recent studies have provided insights into the efficacy of this compound:

  • Cytotoxic Effects on Cancer Cells :
    • A study evaluated the cytotoxic effects of benzimidazole derivatives on K562 cells. The results indicated significant inhibition of cell viability and induction of apoptosis through caspase activation .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested a strong binding affinity of this compound to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide and related analogs?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Benzimidazole Formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
  • Indole Functionalization : Alkylation or acylation of the indole nitrogen using reagents like 4-methoxyindole and chloroacetamide derivatives in polar solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .
  • Propyl Linker Introduction : Coupling the benzimidazole and indole-acetamide moieties via nucleophilic substitution or amide bond formation, often catalyzed by EDCI/HOBt or DCC .
    Optimization Tips : Monitor reaction progress using TLC, and purify intermediates via column chromatography or recrystallization (e.g., methanol/water mixtures) .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon backbone (e.g., benzimidazole NH at ~12.5 ppm, indole methoxy at ~3.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (e.g., [M+H]+^+ ion matching theoretical mass within 5 ppm error) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N percentages (acceptable deviation <0.4%) .
  • Melting Point Consistency : Sharp melting points (e.g., 190–194°C) indicate purity .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for anticancer activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the benzimidazole (e.g., halogenation at position 5) or indole (e.g., replacing methoxy with nitro or methyl groups) to assess impact on bioactivity .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values. Pair with apoptosis assays (Annexin V/PI staining) to confirm mechanism .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against targets like Bcl-2 or tubulin to predict binding modes. Compare binding energies of analogs to rationalize SAR .

Q. How should contradictory results in biological activity across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from differences in serum concentration or passage number .
  • Solubility Checks : Verify compound solubility in assay media using DLS (dynamic light scattering). Precipitation can falsely reduce apparent activity .
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation in certain models, which may explain low in vivo efficacy despite strong in vitro results .

Q. What advanced techniques are used to study its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon/koff) for target proteins immobilized on a sensor chip .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding interactions at atomic resolution .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to infer binding affinity and stability .

Q. How can researchers address poor bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. Test hydrolysis rates in simulated gastric fluid .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles and assess release kinetics using dialysis membranes .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and identify efflux pump substrates (e.g., P-gp) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile differential TGA/DTA results?

Methodological Answer:

  • Sample Purity : Reanalyze via HPLC to rule out impurities affecting decomposition profiles .
  • Heating Rate Variability : Standardize TGA conditions (e.g., 10°C/min under N2). Slower rates may resolve overlapping degradation events .
  • Crystalline vs. Amorphous Forms : Characterize polymorphism using PXRD. Different crystal forms degrade at distinct temperatures .

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